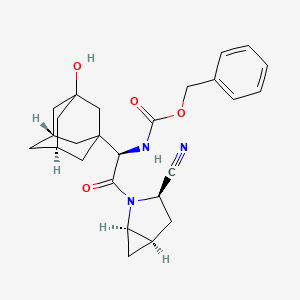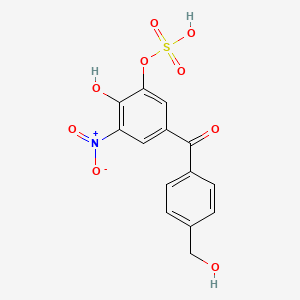
4'-Hydroxymethyl Tolcapone Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Hydroxymethyl Tolcapone Sulfate is a derivative of Tolcapone, an orally active inhibitor of central and peripheral catechol-O-methyltransferase (COMT). This compound is known for its potential antiparkinsonian properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxymethyl Tolcapone Sulfate typically involves the hydroxymethylation of TolcaponeSpecific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of 4’-Hydroxymethyl Tolcapone Sulfate involves large-scale chemical synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. Key steps include the preparation of Tolcapone, hydroxymethylation, and subsequent sulfonation .
化学反応の分析
Types of Reactions: 4’-Hydroxymethyl Tolcapone Sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro group in the Tolcapone structure can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of 4’-Hydroxymethyl Tolcapone Sulfate .
科学的研究の応用
4’-Hydroxymethyl Tolcapone Sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying COMT inhibitors.
Biology: Investigated for its effects on enzyme activity and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 4’-Hydroxymethyl Tolcapone Sulfate involves the inhibition of catechol-O-methyltransferase (COMT). This enzyme is responsible for the degradation of catecholamines, including dopamine. By inhibiting COMT, 4’-Hydroxymethyl Tolcapone Sulfate increases the availability of dopamine in the brain, thereby enhancing dopaminergic activity. This mechanism is particularly beneficial in the treatment of Parkinson’s disease .
類似化合物との比較
Tolcapone: The parent compound, also a COMT inhibitor, but without the hydroxymethyl and sulfate groups.
Entacapone: Another COMT inhibitor used in Parkinson’s disease treatment, with a different chemical structure.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to Tolcapone and Entacapone.
Uniqueness: 4’-Hydroxymethyl Tolcapone Sulfate is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other COMT inhibitors. These modifications can potentially enhance its efficacy and reduce side effects .
特性
分子式 |
C14H11NO9S |
|---|---|
分子量 |
369.31 g/mol |
IUPAC名 |
[2-hydroxy-5-[4-(hydroxymethyl)benzoyl]-3-nitrophenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H11NO9S/c16-7-8-1-3-9(4-2-8)13(17)10-5-11(15(19)20)14(18)12(6-10)24-25(21,22)23/h1-6,16,18H,7H2,(H,21,22,23) |
InChIキー |
PYFINLMJZMHKAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CO)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


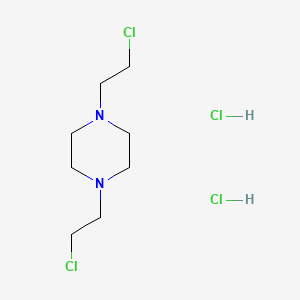
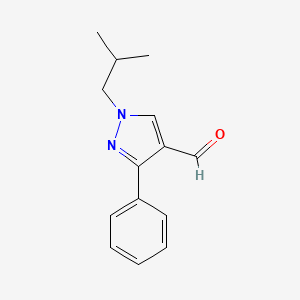
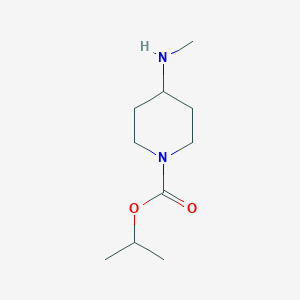



![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)
![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
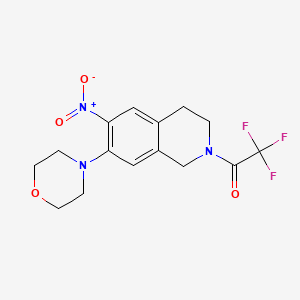
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
